Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with a molecular formula of C17H15Cl3N2O3S. This compound is known for its unique structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the trichloromethyl amide. The final step involves the reaction of this intermediate with methyl 2-aminobenzoate under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding methyl derivative.
Scientific Research Applications
Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The trichloromethyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group may also play a role in its biological activity by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: This compound has a similar trichloromethyl group and is used as a sedative and hypnotic.
Methyltrichlorosilane: Another compound with a trichloromethyl group, used in the production of siloxane polymers.
Uniqueness
Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure indicates the presence of multiple functional groups, including a trichloroethyl moiety and an amide linkage, which may contribute to its biological properties.
- Antitumor Activity : Research suggests that compounds with similar structures exhibit significant antitumor effects. The presence of the trichloroethyl group is known to enhance cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide have shown inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer proliferation pathways .
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes may play a crucial role in its biological activity. For example, it may act as an inhibitor of IMPDH, which is involved in nucleotide synthesis and is often targeted in cancer therapies .
- Cellular Uptake : The lipophilicity introduced by the methyl and phenyl groups may facilitate cellular uptake, enhancing the compound's efficacy in target tissues.
Therapeutic Applications
- Cancer Therapy : Due to its structural similarities to known anticancer agents, this compound may be explored for its potential in treating various cancers, particularly those resistant to conventional therapies.
- Antimicrobial Properties : Compounds with similar thioamide structures have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties .
Study 1: Antitumor Efficacy
In a study investigating the efficacy of benzamide derivatives on human cancer cell lines, it was found that compounds with similar structural features significantly inhibited cell growth. The study highlighted that specific substitutions on the benzamide ring could enhance potency against resistant cancer strains .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of various benzamide derivatives, revealing that certain compounds effectively inhibited DHFR and IMPDH. This inhibition correlated with reduced proliferation rates in treated cells .
Data Table
The following table summarizes relevant research findings related to this compound and its analogs:
Properties
Molecular Formula |
C19H18Cl3N3O3S |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl3N3O3S/c1-11-7-3-4-8-12(11)15(26)24-17(19(20,21)22)25-18(29)23-14-10-6-5-9-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29) |
InChI Key |
VDIAYXMVBDNUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.